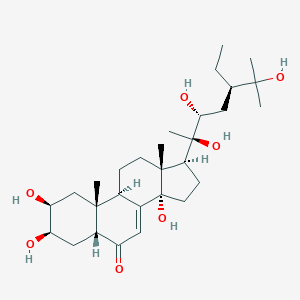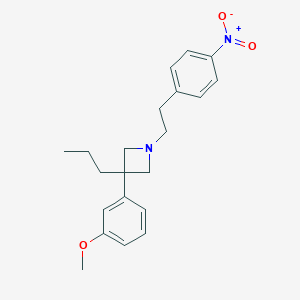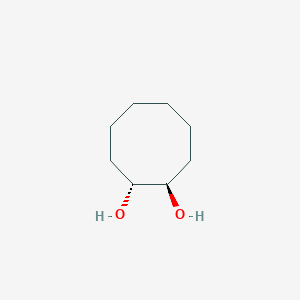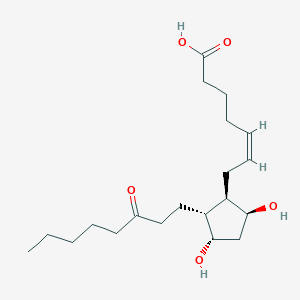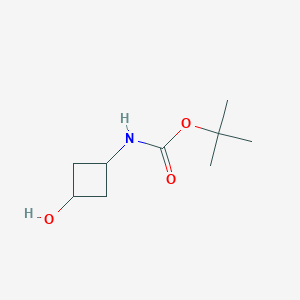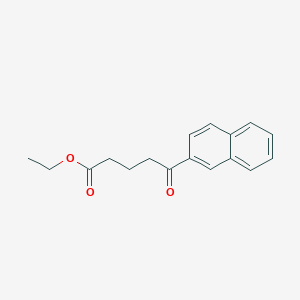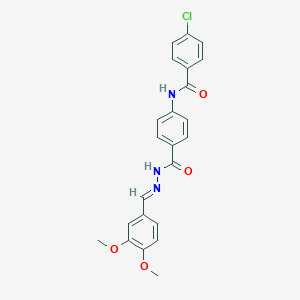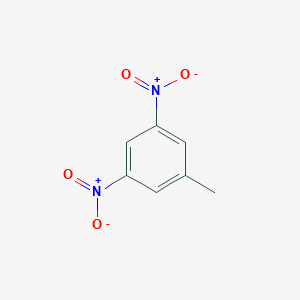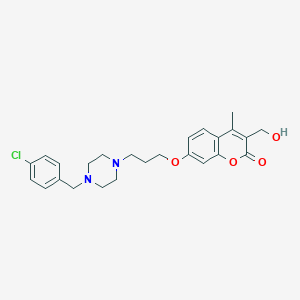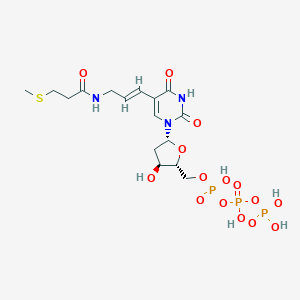
MT-Dutp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MT-Dutp is a modified nucleoside triphosphate that has gained significant attention in the field of scientific research due to its unique properties. It is a potent tool for studying DNA replication and repair, and has been used in a variety of applications in molecular biology and biochemistry.
Aplicaciones Científicas De Investigación
MT-Dutp has been used in a variety of scientific research applications, including DNA sequencing, site-directed mutagenesis, and analysis of DNA replication and repair. It has also been used to study the interaction of DNA polymerases with DNA, and to investigate the mechanism of action of anti-cancer drugs.
Mecanismo De Acción
MT-Dutp functions as a substrate for DNA polymerases, and is incorporated into DNA during replication. The trifluoromethyl group of MT-Dutp is resistant to degradation by uracil-DNA glycosylase, which normally removes uracil from DNA. This property allows MT-Dutp to be used in studies of DNA replication and repair, as it can be selectively incorporated into DNA and subsequently detected by gel electrophoresis or other analytical techniques.
Efectos Bioquímicos Y Fisiológicos
MT-Dutp has no known physiological effects, as it is not naturally occurring in cells. However, it can affect the biochemical properties of DNA, including its stability and susceptibility to damage. MT-Dutp can also interfere with the activity of certain DNA polymerases, which can lead to errors in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MT-Dutp has several advantages for use in lab experiments. It is a highly specific tool for studying DNA replication and repair, and can be used to detect and quantify DNA synthesis. It is also resistant to degradation by uracil-DNA glycosylase, which allows for selective labeling of DNA. However, MT-Dutp has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several future directions for research involving MT-Dutp. One potential area of investigation is the development of new methods for synthesizing MT-Dutp that are more efficient and cost-effective. Another area of research is the development of new applications for MT-Dutp, such as the analysis of DNA damage and repair in cancer cells. Additionally, the use of MT-Dutp in combination with other nucleotide analogs may provide new insights into the mechanism of action of DNA polymerases and other enzymes involved in DNA replication and repair.
Métodos De Síntesis
MT-Dutp is synthesized by modifying the deoxyuridine triphosphate (dutp) molecule. The modification involves replacing the 5-methyl group of the thymine base with a trifluoromethyl group, resulting in a molecule that is resistant to degradation by uracil-DNA glycosylase. The synthesis of MT-Dutp is a complex process that requires several steps, including protection and deprotection of functional groups, nucleophilic substitution reactions, and chromatographic purification.
Propiedades
Número CAS |
106542-91-0 |
|---|---|
Nombre del producto |
MT-Dutp |
Fórmula molecular |
C16H26N3O15P3S |
Peso molecular |
625.4 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-[(E)-3-(3-methylsulfanylpropanoylamino)prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H26N3O15P3S/c1-38-6-4-13(21)17-5-2-3-10-8-19(16(23)18-15(10)22)14-7-11(20)12(32-14)9-31-36(27,28)34-37(29,30)33-35(24,25)26/h2-3,8,11-12,14,20H,4-7,9H2,1H3,(H,17,21)(H,27,28)(H,29,30)(H,18,22,23)(H2,24,25,26)/b3-2+/t11-,12+,14+/m0/s1 |
Clave InChI |
LZEISLLFMCESQQ-FIUIOTCKSA-N |
SMILES isomérico |
CSCCC(=O)NC/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
5-(3-((3-(methylthio)propionyl)amino)-1-propenyl)-2'-deoxyuridine-5'-triphosphate MT-dUTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



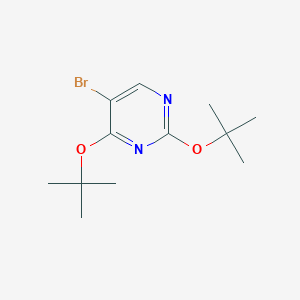
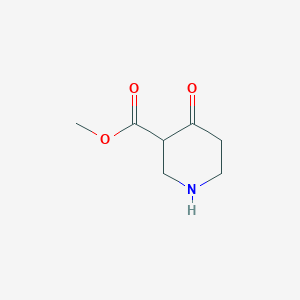
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
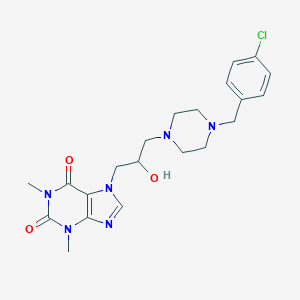
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
